molecular formula C15H13BrN4O2S B2669942 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone CAS No. 919752-54-8

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone

Cat. No.: B2669942
CAS No.: 919752-54-8
M. Wt: 393.26
InChI Key: JRMMUDOGMPTPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone: is a complex organic compound that features a combination of bromobenzo[d]thiazole, piperazine, and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone typically involves multi-step organic reactionsThe final step involves the formation of the isoxazole ring via cyclization reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and isoxazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromobenzo[d]thiazole moiety, potentially converting the bromine atom to a hydrogen atom or other substituents.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the bromine atom on the benzo[d]thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the piperazine and isoxazole rings.

    Reduction: Reduced forms of the bromobenzo[d]thiazole moiety.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various conditions, including neurological disorders and cancer.

Industry: In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: This compound shares structural similarities with the benzo[d]thiazole moiety and is used as a UV absorber in industrial applications.

    2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chloro-2H-benzotriazole: Another compound with similar structural features, used in photostabilization of materials.

Uniqueness: This makes it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O2S/c16-10-1-2-11-13(9-10)23-15(18-11)20-7-5-19(6-8-20)14(21)12-3-4-17-22-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMMUDOGMPTPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.